

Precision Analytics: Fragmentation Patterns of N-alpha-FMOC-L-LYSINE in MS/MS

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Compound of Interest

Compound Name: *N-alpha-FMOC-L-LYSINE*

CAS No.: 157355-75-4

Cat. No.: B8817444

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Executive Summary

In the high-stakes environment of peptide therapeutics and solid-phase peptide synthesis (SPPS), the purity of starting materials is non-negotiable. **N-alpha-Fmoc-L-Lysine** (Fmoc-Lys-OH) and its side-chain protected derivatives (e.g., Fmoc-Lys(Boc)-OH) are the backbone of modern peptide manufacturing. However, distinguishing between these derivatives, identifying incomplete deprotection, or detecting degradation products requires precise analytical validation.

This guide provides an in-depth technical comparison of the MS/MS fragmentation patterns of Fmoc-Lysine against its primary alternatives. By leveraging specific diagnostic ions—specifically the dibenzofulvene cation (m/z 179)—researchers can implement self-validating quality control (QC) protocols that ensure the integrity of the peptide chain before synthesis even begins.

Technical Introduction: The Chemistry of Fragmentation

The Molecule

N-alpha-Fmoc-L-Lysine (C₂₁H₂₄N₂O₄) combines a basic lysine backbone with the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group. In standard ESI-MS (Electrospray Ionization), the molecule is analyzed in positive ion mode ([M+H]⁺).

- Monoisotopic Mass: 368.17 Da
- Precursor Ion [M+H]⁺: 369.18 m/z

Mechanism of Collision-Induced Dissociation (CID)

Under CID conditions, the Fmoc group introduces a unique fragmentation signature. Unlike the Boc group, which typically fragments via a neutral loss of isobutene, the Fmoc group often yields a stable carbocation.

- Primary Cleavage: The weakest bond is the C-O bond adjacent to the fluorenyl ring. Cleavage here generates the dibenzofulvene cation (m/z 179.08), which is the "fingerprint" of the Fmoc group.
- Secondary Cleavage: The lysine backbone undergoes characteristic fragmentation, producing the lysine immonium ion (m/z 101.1) and loss of ammonia (-17 Da).^[1]

Comparative Analysis: Fmoc vs. Alternatives

The following analysis compares Fmoc-Lys-OH with its most common SPPS alternative (Fmoc-Lys(Boc)-OH) and the older Z-Lys-OH (Cbz-protected) standard. This comparison is critical for confirming side-chain protection status.

Diagnostic Ion Fingerprinting^[2]

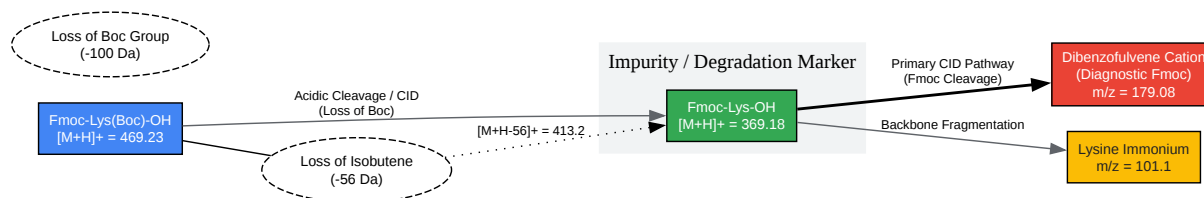
Feature	Fmoc-Lys-OH (Target)	Fmoc-Lys(Boc)-OH (Standard SPPS)	Z-Lys-OH (Cbz Alternative)
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₄	C ₂₆ H ₃₂ N ₂ O ₆	C ₁₄ H ₂₀ N ₂ O ₄
Precursor [M+H] ⁺	369.18	469.23	281.15
Primary Diagnostic Ion	m/z 179.08 (Dibenzofulvene)	m/z 179.08 (Dibenzofulvene)	m/z 91.05 (Benzyl cation)
Secondary Diagnostic	m/z 101.1 (Lys Immonium)	m/z 369.18 (Loss of Boc)	m/z 237.1 (Loss of CO ₂)
Neutral Loss Pattern	-222 Da (Fmoc-OH)	-100 Da (Boc) / -56 Da (Isobutene)	-44 Da (CO ₂)
Detection Mode	ESI Positive	ESI Positive	ESI Positive

Performance Insight

- Fmoc-Lys-OH vs. Fmoc-Lys(Boc)-OH: The presence of the m/z 369.18 fragment in the spectrum of the Boc-protected species is a critical QC marker. It indicates the loss of the Boc group in-source or during fragmentation. If your raw material (labeled Fmoc-Lys(Boc)-OH) shows a dominant parent peak at 369.18 rather than 469.23, the side-chain protection has been compromised (acidic degradation).
- Fmoc vs. Z Group: The Z group (Carbobenzyloxy) is far more stable but requires hydrogenation for removal. In MS/MS, the m/z 91 benzyl cation is the tell-tale sign of Z-protection, easily distinguishable from the m/z 179 of Fmoc.

Visualization of Fragmentation Pathways[3]

The following diagram maps the specific fragmentation pathways for Fmoc-Lys-OH and Fmoc-Lys(Boc)-OH, highlighting the critical decision nodes for impurity analysis.



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Figure 1: MS/MS Fragmentation Pathway illustrating the relationship between the side-chain protected standard (Fmoc-Lys(Boc)-OH) and the deprotected species (Fmoc-Lys-OH).^{[2][3]} The m/z 179 ion confirms the N-alpha protection.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the diagnostic ions (m/z 179 for Fmoc, m/z 101 for Lys) are not observed, the instrument parameters or sample integrity must be questioned.

Sample Preparation

- Solvent: Dissolve 1 mg of **N-alpha-Fmoc-L-Lysine** in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.
 - Why: Formic acid ensures protonation ($[M+H]^+$) for ESI efficiency.
- Dilution: Dilute 1:100 to a final concentration of ~ 10 $\mu\text{g/mL}$ (approx 20 μM).
 - Why: Prevents detector saturation and dimerization.

MS/MS Parameters (Direct Infusion)

- Ionization: ESI Positive Mode.
- Flow Rate: 5-10 $\mu\text{L/min}$.
- Capillary Voltage: 3.0 - 3.5 kV.

- Collision Energy (CE): Ramp from 10 eV to 40 eV.
 - Causality: Low CE (10-15 eV) preserves the parent ion (369.18). High CE (>30 eV) is required to shatter the stable Fmoc carbamate bond to generate the m/z 179 fragment.

Data Interpretation Steps

- Verify Parent: Confirm presence of m/z 369.18 (Fmoc-Lys-OH) or 469.23 (Fmoc-Lys(Boc)-OH).
- Check for Degradation: In the Boc-protected sample, any significant peak at 369.18 indicates degradation (loss of Boc).
- Confirm Identity: Apply CE ramp. Look for the emergence of m/z 179.08.
 - Pass Criteria: Intensity of 179 > 50% of base peak at CE 35 eV.

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